molecular formula C19H13NO B3348223 1-Phenylacridin-9(10H)-one CAS No. 160289-77-0

1-Phenylacridin-9(10H)-one

Cat. No. B3348223
M. Wt: 271.3 g/mol
InChI Key: KWJUWKPOTOQSBS-UHFFFAOYSA-N
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Description

1-Phenylacridin-9(10H)-one is a chemical compound that has been studied for its various properties . It is a type of acridinium cation that is alkyl-substituted at the endocyclic nitrogen atom and contains electron-attracting substituents at C9 .


Synthesis Analysis

The synthesis of 1-Phenylacridin-9(10H)-one has been reported in the literature . For example, two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ), have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of 1-Phenylacridin-9(10H)-one has been analyzed using various techniques . The crystal lattice energies and enthalpies were determined computationally as the sum of electrostatic, dispersive, and repulsive interactions .


Chemical Reactions Analysis

1-Phenylacridin-9(10H)-one exhibits chemiluminogenic features when treated with oxidants (H2O2, peroxides) in alkaline media . The process is initiated by the attack of peroxide anions (e.g., HO2-) on C9, giving rise to electronically excited N-alkyl-9-acridinones whose relaxation is accompanied by the emission of light .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenylacridin-9(10H)-one have been studied extensively . The melting points and melting enthalpies of nine phenyl acridine-9-carboxylates were determined by DSC . The volatilization temperatures and enthalpies of phenyl acridine-9-carboxylates were either measured by DSC or obtained by fitting TG curves to the Clausius–Clapeyron relationship .

Future Directions

The future directions for the study of 1-Phenylacridin-9(10H)-one could include further investigation of its chemiluminescent properties and potential applications in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The development of host materials incorporating the spiro-motif with sufficiently high triplet energy is promising for obtaining high-performance RGB-based PHOLEDs .

properties

IUPAC Name

1-phenyl-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUWKPOTOQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20778653
Record name 1-Phenylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylacridin-9(10H)-one

CAS RN

160289-77-0
Record name 1-Phenylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Rocchi, J Gómez-Carpintero, JF González… - Molecules, 2020 - mdpi.com
A Ce(IV)-catalyzed three-component reaction between chalcones, anilines and β-ketoesters followed by a microwave-assisted thermal cyclization afforded 1,3-diaryl-1,2-dihydroacridin-…
Number of citations: 7 www.mdpi.com
CMM Santos, DCGA Pinto, VLM Silva… - Pure and Applied …, 2016 - degruyter.com
Arylxanthones and arylacridones although not yet found in nature are becoming an important group of heterocyclic compounds due to their promising biological activities. Their central …
Number of citations: 4 www.degruyter.com
S Thamaraiselvi, PS Mohan - Zeitschrift für Naturforschung B, 1999 - degruyter.com
A short synthesis of 1-phenylacridones, Napth[2,1-a]acridones and Napth[2,3-a]acridones is described, starting from 4-hydroxy-2-methylquinoline by condensing it with respective …
Number of citations: 8 www.degruyter.com

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